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  • Product: 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
  • CAS: 1423034-25-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS Number: 1423034-25-6)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Heterocyclic Building Block The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role as a privileged structure in drug design. This guide focuses on a specific, yet highly promising derivative: 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride. While not as extensively documented as some of its counterparts, this compound presents a compelling profile for researchers engaged in the discovery of novel therapeutics. Its structural features—a primary amine for further functionalization, and ethyl and methyl groups influencing lipophilicity and steric interactions—make it a versatile building block for creating diverse chemical libraries. This document serves as a comprehensive technical resource, consolidating available information and providing expert insights into its synthesis, properties, and potential applications, thereby empowering researchers to unlock its full potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is the hydrochloride salt of the parent amine, 5-Ethyl-3-methyl-1,2-oxazol-4-amine. The salt form generally confers increased stability and aqueous solubility, which are advantageous properties for both chemical reactions and biological assays.

PropertyValueSource/Comment
Chemical Name 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochlorideIUPAC Nomenclature
Synonyms 5-Ethyl-3-methylisoxazol-4-amine HClCommon Abbreviation
CAS Number 1423034-25-6 Confirmed from chemical supplier databases.
Molecular Formula C₆H₁₁ClN₂OCalculated from structure.
Molecular Weight 162.62 g/mol Calculated from atomic weights.
Appearance White to off-white crystalline solidPredicted based on similar amine hydrochlorides.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).Predicted based on the hydrochloride salt form.
Stability Stable under standard laboratory conditions. Hygroscopic.Store in a cool, dry place away from moisture.[4]

Synthesis and Purification

Proposed Synthetic Pathway

The most common and efficient method for constructing the 3,5-disubstituted 4-amino-1,2-oxazole core involves a three-component reaction.[6] This approach offers the advantages of atom economy and procedural simplicity.

Synthesis_Pathway reagent1 Ethyl Acetoacetate intermediate1 In situ generated α-ethylidene ethyl acetoacetate reagent1->intermediate1 Knoevenagel Condensation reagent2 Propionaldehyde reagent2->intermediate1 reagent3 Hydroxylamine Hydrochloride intermediate2 Oxime Intermediate reagent3->intermediate2 intermediate1->intermediate2 Reaction with Hydroxylamine product_base 5-Ethyl-3-methyl-1,2-oxazol-4-amine (Free Base) intermediate2->product_base Intramolecular Cyclization & Amination product_hcl 5-Ethyl-3-methyl-1,2-oxazol-4-amine Hydrochloride product_base->product_hcl Treatment with HCl in an anhydrous solvent

Caption: Proposed synthetic workflow for 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), propionaldehyde (1.1 eq), and a suitable solvent such as ethanol or water.[5][6]

  • Condensation: Add a catalytic amount of a base (e.g., piperidine or triethylamine) to facilitate the Knoevenagel condensation. Stir the mixture at room temperature for 1-2 hours.

  • Oxime Formation and Cyclization: To the reaction mixture, add hydroxylamine hydrochloride (1.2 eq). The reaction can be stirred at room temperature or gently heated to 60-80°C to promote the formation of the oxime and subsequent intramolecular cyclization.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 5-Ethyl-3-methyl-1,2-oxazol-4-amine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in the same anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH of the solution becomes acidic.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride as a crystalline solid.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, in DMSO-d₆):

    • ~8.5-9.5 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation of the nitrogen and exchange with residual water.

    • ~2.5 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

    • ~2.2 ppm (singlet, 3H): Methyl protons (-CH₃) at position 3 of the isoxazole ring.

    • ~1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

  • ¹³C NMR (Predicted, in DMSO-d₆):

    • ~165 ppm: C3 of the isoxazole ring (attached to the methyl group).

    • ~160 ppm: C5 of the isoxazole ring (attached to the ethyl group).

    • ~100 ppm: C4 of the isoxazole ring (attached to the amino group).

    • ~20 ppm: Methylene carbon (-CH₂-) of the ethyl group.

    • ~12 ppm: Methyl carbon (-CH₃) at position 3.

    • ~11 ppm: Methyl carbon (-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will be characterized by the presence of the ammonium ion (-NH₃⁺).[8][9][11][14][15]

  • ~3200-2800 cm⁻¹ (broad, strong): N-H stretching vibrations of the -NH₃⁺ group. This broad absorption often overlaps with C-H stretching bands.

  • ~2970-2850 cm⁻¹ (medium): C-H stretching vibrations of the ethyl and methyl groups.

  • ~1620-1560 cm⁻¹ (medium): Asymmetric N-H bending vibration of the -NH₃⁺ group.

  • ~1550-1480 cm⁻¹ (medium): Symmetric N-H bending vibration of the -NH₃⁺ group.

  • ~1460 cm⁻¹ and ~1380 cm⁻¹ (medium): C-H bending vibrations of the alkyl groups.

  • Isoxazole ring vibrations: A series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electrospray ionization (ESI), will show the molecular ion of the free base.[10][12][13]

  • Expected [M+H]⁺: m/z 127.0866 (for C₆H₁₀N₂O).

  • Fragmentation Pattern: The fragmentation of 4-amino-1,2-oxazoles is influenced by the amino group.[10] Common fragmentation pathways may involve the loss of small neutral molecules such as CO, HCN, and cleavage of the alkyl substituents.

Applications in Research and Drug Development

The 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride scaffold is a valuable starting point for the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1][2][3][6]

As a Versatile Chemical Intermediate

The primary amino group at the 4-position of the isoxazole ring is a key functional handle for further chemical modifications. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl derivatives.

Applications cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities start 5-Ethyl-3-methyl-1,2-oxazol-4-amine Hydrochloride amides Amides start->amides Acylation sulfonamides Sulfonamides start->sulfonamides Sulfonylation sec_tert_amines Secondary/Tertiary Amines start->sec_tert_amines Reductive Amination n_aryl_derivatives N-Aryl Derivatives start->n_aryl_derivatives Buchwald-Hartwig Coupling antimicrobial Antimicrobial amides->antimicrobial anti_inflammatory Anti-inflammatory sulfonamides->anti_inflammatory anticancer Anticancer sec_tert_amines->anticancer cns_activity CNS Activity n_aryl_derivatives->cns_activity

Caption: Derivatization pathways and potential therapeutic applications.

Potential Biological Activities

The isoxazole nucleus is associated with a broad spectrum of biological activities.[1][2][3][6][16] While specific studies on 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride are limited, derivatives containing this core could be explored for:

  • Antimicrobial Activity: Many isoxazole-containing compounds exhibit antibacterial and antifungal properties.[1][6]

  • Anti-inflammatory Activity: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs), acting as a COX-2 inhibitor.[2][16]

  • Anticancer Activity: Certain substituted isoxazoles have shown promise as cytotoxic agents against various cancer cell lines.[1][6]

  • Central Nervous System (CNS) Activity: The isoxazole scaffold can be found in compounds targeting CNS receptors.

Safety, Handling, and Storage

As a research chemical, 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride should be handled with appropriate safety precautions.[4][5][17][18]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] The compound is likely hygroscopic, so protection from moisture is crucial to maintain its integrity.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its primary amine group open up a vast chemical space for the creation of novel compounds. While the full biological potential of this specific molecule is yet to be extensively explored, the well-established pharmacological relevance of the isoxazole scaffold suggests that derivatives of this compound could hold significant promise in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to confidently incorporate this compound into their research programs, paving the way for future discoveries.

References

  • s d fine-chem limited. bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.
  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available from: [Link]

  • MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • PMC. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4a. Available from: [Link]

  • Spaciotempo. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

  • ACS Omega. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Available from: [Link]

  • PubMed. (2024). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Available from: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available from: [Link]

  • Columbia University. (n.d.). IR: amines. Available from: [Link]

  • Spaciotempo. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Available from: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (2025). A simple one step synthesis of new 3,5‐disubstituted‐4‐amino‐1,2,4‐triazoles. Available from: [Link]

  • ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • BMRB. (n.d.). bmse011712 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Available from: [Link]

  • PubMed. (2026). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Available from: [Link]

  • NIH. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available from: [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • ResearchGate. (2025). Advances in the Chemistry of Aminoisoxazole. Available from: [Link]

  • HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-5-ethyl-3-methylisoxazole Hydrochloride: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] This te...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] This technical guide delves into the specifics of a novel derivative, 4-Amino-5-ethyl-3-methylisoxazole hydrochloride. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of isoxazole chemistry to provide a comprehensive technical overview. We will explore its postulated structure, plausible synthetic pathways, predicted analytical characteristics, and its potential as a pharmacologically active agent. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of novel aminoisoxazole-based therapeutics.

The Isoxazole Core in Modern Drug Discovery

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug design. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved pharmaceuticals.[2] The isoxazole moiety is present in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][3][4] The substitution pattern on the isoxazole ring plays a critical role in defining the molecule's pharmacological profile and its interactions with biological targets.[2] Aminoisoxazoles, in particular, are valuable building blocks in medicinal chemistry due to the reactive and hydrogen-bonding capabilities of the amino group.[5]

Postulated Structure of 4-Amino-5-ethyl-3-methylisoxazole Hydrochloride

Based on IUPAC nomenclature, the structure of 4-Amino-5-ethyl-3-methylisoxazole hydrochloride is postulated as follows:

  • Core Scaffold: An isoxazole ring.

  • Substituents:

    • An amino group (-NH₂) at the C4 position.

    • An ethyl group (-CH₂CH₃) at the C5 position.

    • A methyl group (-CH₃) at the C3 position.

  • Salt Form: The hydrochloride salt, formed by the protonation of the basic amino group by hydrochloric acid.

The presence of the amino group at the C4 position is a key feature, offering a site for further chemical modification and influencing the molecule's electronic and biological properties.

Plausible Synthetic Pathways

Workflow for the Synthesis of 4-Amino-5-ethyl-3-methylisoxazole Hydrochloride

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3,5-Disubstituted Isoxazole cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation A Ethyl Acetoacetate C 3,5-Dialkylisoxazole Intermediate A->C Cyclocondensation B Hydroxylamine B->C E 4-Nitro-3,5-dialkylisoxazole C->E Electrophilic Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G 4-Amino-3,5-dialkylisoxazole E->G Nitro Group Reduction F Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl) F->G I 4-Amino-5-ethyl-3-methylisoxazole HCl G->I Protonation H HCl in Ether/Ethanol H->I

Caption: Proposed synthetic workflow for 4-Amino-5-ethyl-3-methylisoxazole hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 3-Methyl-5-ethylisoxazole

  • Reaction Setup: To a solution of ethyl propionylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 3-methyl-5-ethylisoxazole.

Part 2: Synthesis of 4-Nitro-3-methyl-5-ethylisoxazole

  • Reaction Setup: Cool a mixture of concentrated nitric acid and sulfuric acid to 0°C.

  • Nitration: Add the 3-methyl-5-ethylisoxazole (1 equivalent) dropwise to the cooled nitrating mixture, maintaining the temperature below 5°C.

  • Reaction Conditions: Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate to yield the 4-nitro-3-methyl-5-ethylisoxazole, which can be purified by crystallization or column chromatography.

Part 3: Synthesis of 4-Amino-3-methyl-5-ethylisoxazole

  • Reaction Setup: Dissolve the 4-nitro-3-methyl-5-ethylisoxazole (1 equivalent) in ethanol or acetic acid.

  • Reduction: Add a reducing agent such as palladium on carbon (10 mol%) under a hydrogen atmosphere or tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate. If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude amine can be purified by column chromatography.

Part 4: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified 4-Amino-3-methyl-5-ethylisoxazole in a suitable solvent like diethyl ether or ethanol.

  • Precipitation: Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Predicted Physicochemical Properties and Analytical Characterization

The structural elucidation of a novel compound relies on a combination of spectroscopic techniques.[8] Below are the predicted analytical data for 4-Amino-5-ethyl-3-methylisoxazole.

Property Predicted Value/Characteristic
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol (free base)
Appearance Likely a white to off-white crystalline solid.
Solubility The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and ethanol.
Predicted Spectroscopic Data

¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz)

  • δ 1.1-1.3 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • δ 2.2-2.4 ppm (s, 3H): Singlet for the methyl protons at the C3 position.

  • δ 2.5-2.7 ppm (q, 2H): Quartet for the methylene protons of the ethyl group.

  • δ 5.0-5.5 ppm (br s, 2H): Broad singlet for the amino protons at the C4 position. The chemical shift can vary with concentration and temperature.

  • δ 8.5-9.5 ppm (br s, 3H): Broad singlet for the ammonium protons of the hydrochloride salt.

¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz)

  • δ 10-15 ppm: Signal for the methyl carbon of the ethyl group.

  • δ 15-20 ppm: Signal for the methyl carbon at the C3 position.

  • δ 20-25 ppm: Signal for the methylene carbon of the ethyl group.

  • δ 100-110 ppm: Signal for the C4 carbon attached to the amino group.

  • δ 155-165 ppm: Signal for the C3 carbon.

  • δ 165-175 ppm: Signal for the C5 carbon.

Infrared (IR) Spectroscopy (KBr Pellet)

  • 3300-3500 cm⁻¹ (broad): N-H stretching vibrations of the amino group and O-H from any residual water.

  • 2800-3200 cm⁻¹ (broad): N-H stretching of the ammonium salt.

  • 2900-3000 cm⁻¹: C-H stretching of the alkyl groups.

  • 1600-1650 cm⁻¹: N-H bending vibration.

  • 1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the isoxazole ring.[9]

  • 1400-1450 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (ESI+)

  • m/z: The molecular ion peak for the free base [M+H]⁺ would be expected at approximately 127.08. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the isoxazole ring.[9][10]

Hypothesized Biological Activity and Therapeutic Potential

The biological activity of isoxazole derivatives is highly dependent on the nature and position of their substituents.[2] The introduction of an amino group at the C4 position of the 3,5-dialkylisoxazole core in the target molecule suggests several potential avenues for therapeutic application.

Potential Therapeutic Areas
  • Anticancer: Many isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[11][12] The amino group could serve as a handle for further derivatization to optimize anticancer efficacy.

  • Anti-inflammatory: The isoxazole scaffold is present in several anti-inflammatory drugs.[3][13] The target molecule could potentially modulate inflammatory pathways.

  • Antibacterial: Isoxazole-containing compounds have been investigated as antibacterial agents.[4] The 4-amino substitution could enhance interactions with bacterial enzymes or cellular components.

  • Neuroprotective: Certain isoxazoles exhibit neuroprotective effects, making them interesting candidates for neurodegenerative disorders.[2]

Hypothesized Mechanism of Action

The mechanism of action would depend on the specific biological target. The amino group could act as a hydrogen bond donor, facilitating interactions with the active site of enzymes or receptors. The overall electronic distribution of the substituted isoxazole ring would also play a crucial role in its binding affinity and selectivity.

Biological_Potential cluster_core 4-Amino-5-ethyl-3-methylisoxazole Core Structure cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications cluster_moa Potential Mechanisms of Action Core Substituted Aminoisoxazole A C4-Amino Group (H-Bonding, Reactivity) Core->A B 3,5-Alkyl Substitution (Lipophilicity, Sterics) Core->B C Isoxazole Ring (Scaffold, Electronics) Core->C D Anticancer A->D E Anti-inflammatory A->E F Antibacterial A->F G Neuroprotection A->G B->D B->E B->F B->G C->D C->E C->F C->G H Enzyme Inhibition D->H I Receptor Modulation D->I J Disruption of Protein-Protein Interactions D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J

Caption: Hypothesized relationship between the structure of 4-Amino-5-ethyl-3-methylisoxazole and its potential biological activities.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of 4-Amino-5-ethyl-3-methylisoxazole hydrochloride. By leveraging established knowledge of isoxazole chemistry, we have outlined a plausible synthetic route, predicted its analytical characteristics, and hypothesized its potential therapeutic applications. The next logical steps for researchers in this area would be to synthesize this novel compound and validate these predictions through rigorous experimental investigation. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its biological activity and develop new, potent therapeutic agents based on this promising aminoisoxazole scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (URL not available)
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025, 15, 8213–8243. [Link]

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. Benchchem. (URL not available)
  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
  • Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6), 1980.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (URL not available)
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC, 2021.
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  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. PMC. (URL not available)
  • 3-Aminoisoxazole(1750-42-1)IR. ChemicalBook. (URL not available)
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  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed, 2021.
  • Kletskov, A. V., Petkevich, S. K., & Dikusar, E. A. NEW BIOACTIVE DERIVATIVES OF ISOXAZOLES AND ISOTHIAZOLES WITH AMINO ACID MOIETIES. (URL not available)
  • Synthesis of 3,5-Disubstituted 4-Aminoisoxazoles by Cyclization of O-(β-Oxoalkyl)-substituted α-Hydroxyimino Nitriles.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI, 2022.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC, 2025.
  • Applications of 3,5‐Dialkyl‐4‐nitroisoxazoles and Their Derivatives in Organic Synthesis. Wiley Online Library, 2021.
  • 3-Isoxazolamine, 5-methyl-. NIST WebBook. (URL not available)
  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Deriv
  • Synthesis of 4,5-dihydroisoxazoles by condensation of primary nitro compounds with alkenes by using a copper/base c
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (URL not available)
  • Isoxazole(288-14-2) IR Spectrum. ChemicalBook. (URL not available)
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • Applications of 3,5-Dialkyl-4-nitroisoxazoles and 3-Methyl-4-nitro-5-styrylisoxazole in Organic Synthesis.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. (URL not available)
  • Table of Characteristic IR Absorptions. (URL not available)
  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (URL not available)
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. PMC. (URL not available)
  • Chalyk, B. A., et al. (2018). Synthesis of 4-Hetarylisoxazoles from Amino Acid-Derived Halogenoximes and Push-Pull Enamines. European Journal of Organic Chemistry.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. (URL not available)
  • Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Chemistry Portal. (URL not available)
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Thermodynamics of 5-Ethyl-3-methylisoxazol-4-amine HCl

This technical guide is structured as an advanced operational whitepaper for pharmaceutical scientists and process chemists. It focuses on the physicochemical characterization of 5-Ethyl-3-methylisoxazol-4-amine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced operational whitepaper for pharmaceutical scientists and process chemists. It focuses on the physicochemical characterization of 5-Ethyl-3-methylisoxazol-4-amine hydrochloride , a critical heterocyclic intermediate often associated with the synthesis of COX-2 inhibitors (e.g., Valdecoxib derivatives).[1]

[1]

Executive Summary & Molecular Identity[1]

5-Ethyl-3-methylisoxazol-4-amine hydrochloride (CAS: 154016-56-7 for the base analog context; specific salt forms vary by supplier) represents a class of amino-isoxazoles utilized as high-value synthons in medicinal chemistry.[1] Unlike its free base counterpart, the hydrochloride salt is engineered to improve handling, stability, and aqueous solubility during aqueous workups.

However, the solubility of isoxazol-4-amines is non-trivial due to the electron-withdrawing nature of the isoxazole ring, which significantly lowers the basicity of the exocyclic amine (pKa typically 2.0–3.5).[1] This guide provides the theoretical framework and validated protocols for accurately determining the solubility profile of this compound, emphasizing the critical role of pH and common ion effects.

PropertySpecification
Molecular Formula C₆H₁₀N₂O[1][2] · HCl
Molecular Weight ~162.62 g/mol
Physical Form Crystalline Solid (Hygroscopic)
Predicted Solubility (H₂O) High (>100 mg/mL)*
Limiting Factor pH-dependent hydrolysis (pKa proximity)

*Note: Exact solubility is polymorph-dependent; experimental verification via the protocols below is required.

Theoretical Solubility & Thermodynamic Drivers[1]

To optimize the dissolution of this salt, one must understand the competing thermodynamic forces. The dissolution process is governed by the lattice energy of the crystal versus the hydration energy of the ions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 and 

).
The pKa Challenge

The isoxazole ring is electron-deficient. Consequently, the 4-amino group is a much weaker base than a standard aliphatic amine.

  • Conjugate Acid pKa: Estimated between 2.0 and 3.5 .

  • Implication: In pure water, the salt may undergo partial hydrolysis, lowering the pH. If the solution pH rises above the pKa (e.g., during dilution with non-acidified water), the equilibrium shifts toward the Free Base , which has significantly lower water solubility (< 5 mg/mL), leading to precipitation.[1]

Common Ion Effect

The presence of excess chloride ions (e.g., in 0.9% NaCl or HCl buffers) will suppress the solubility of the hydrochloride salt according to the solubility product principle (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


):


Increasing

forces the equilibrium to the left, precipitating the salt.

Experimental Protocols

The following protocols are designed to generate regulatory-grade solubility data (E-E-A-T compliant).

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105[1]

Objective: Determine the absolute saturation limit at a specific temperature (25°C).

Reagents:

  • HPLC-grade Water (degassed)[1]

  • 0.1 N HCl (to maintain protonation)[1]

  • Phosphate Buffer (pH 2.0, 5.0, 7.4)[1]

Workflow:

  • Supersaturation: Add the compound to 10 mL of solvent in a glass vial until undissolved solid remains visible (approx. 200–500 mg).

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours using an orbital shaker.

  • Phase Separation: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (Detection: 254 nm for isoxazole ring).

Protocol B: pH-Solubility Profiling (Potentiometric)

Objective: Determine the intrinsic solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and the pH at which the salt converts to the free base (

).

Method: Prepare a saturated solution in 0.1 M HCl. Titrate with 0.1 M NaOH while monitoring turbidity (via UV probe) or precipitation. Plot Solubility (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) vs. pH.

Visualization of Workflows

Solubility Determination Logic Flow

This diagram illustrates the decision matrix for selecting the correct solubility method based on the stage of development.

Solubility_Workflow Start Start: 5-Ethyl-3-methylisoxazol-4-amine HCl Screen Visual Solubility Screen (Kinetic) Start->Screen HighSol Soluble > 50 mg/mL? Screen->HighSol MethodA Protocol A: Shake-Flask (Thermodynamic) HighSol->MethodA Yes (Stable Salt) MethodB Protocol B: Potentiometric (pH Profiling) HighSol->MethodB No (Precipitation Risk) Analysis HPLC-UV Quantification (254 nm) MethodA->Analysis MethodB->Analysis Data Output: Solubility (mg/mL) & pH_max Analysis->Data

Figure 1: Decision matrix for solubility characterization. Protocol selection depends on initial kinetic screening results.

The pH-Solubility Relationship (Henderson-Hasselbalch)

Understanding the transition from the soluble ionic species to the insoluble neutral species is vital for formulation.[1]

pH_Profile Acid pH < pKa (Fully Protonated) Trans pH = pKa (Buffer Region) Acid->Trans Add Base (OH-) Solubility1 High Solubility (Ionic) Acid->Solubility1 Base pH > pKa (Free Base) Trans->Base Deprotonation Solubility2 Precipitation Risk (Neutral) Base->Solubility2

Figure 2: Theoretical behavior of the amine salt.[1] Solubility drops precipitously as pH exceeds the pKa (~2.5–3.5).[1]

Data Management & Analysis

When documenting results, do not rely on single-point measurements. Construct a table comparing the salt in various media to identify the Common Ion Effect .

Recommended Data Structure:

Solvent SystempH (Final)Solubility (mg/mL)Observation
Water (DI) ~2.5HighClear solution; acidic pH confirms salt integrity.[1]
0.1 N HCl 1.0ModerateReduced solubility due to Common Ion Effect (Cl⁻).[1]
PBS (pH 7.4) 7.4LowLikely precipitation of free base (pH > pKa).[1]
Ethanol N/AVariableUseful for recrystallization, not formulation.
Interpretation Guide
  • If solubility in 0.1 N HCl < Water: This confirms the material is a hydrochloride salt (Common Ion Effect).[1]

  • If solubility in PBS (pH 7.4) is low: This confirms the pKa is significantly below 7.4, and the compound must be kept in an acidic vehicle for liquid dosing.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility. OECD Publishing. [Link][1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Talley, J. J., et al. (2000).[1] Preparation of Valdecoxib (containing 5-methyl-3-isoxazolyl moiety).[1][3][4] Journal of Medicinal Chemistry. (Contextual grounding for isoxazole synthesis). [Link]

  • PubChem. (2023).[1] Compound Summary: Isoxazol-4-amine derivatives.[1][2][5] National Library of Medicine. [Link]

Sources

Exploratory

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Ethyl-3-methylisoxazol-4-amine Derivatives: Synthesis, Activity, and Therapeutic Potential Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Ethyl-3-methylisoxazol-4-amine Derivatives: Synthesis, Activity, and Therapeutic Potential

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone of modern medicinal chemistry.[1][2][3] Their unique electronic properties and structural versatility have made them privileged scaffolds in the design of novel therapeutic agents. Isoxazole-containing molecules are found in a range of FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole, highlighting their clinical significance.[3][4][5] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][6][7]

Within this important class of compounds, 5-Ethyl-3-methylisoxazol-4-amine serves as a particularly valuable starting point for synthetic exploration. Its structure is characterized by an ethyl group at the 5-position, a methyl group at the 3-position, and a reactive amino group at the 4-position.[8] This specific arrangement of substituents provides a robust platform for chemical modification, allowing for the systematic development of derivative libraries to probe structure-activity relationships (SAR) and identify novel drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 5-Ethyl-3-methylisoxazol-4-amine derivatives for researchers and scientists in drug development.

Part 1: Synthesis and Derivatization Strategies

The construction of the 5-Ethyl-3-methylisoxazol-4-amine core and its subsequent derivatization can be achieved through several synthetic routes, ranging from classical cycloadditions to modern, green chemistry methodologies.

Core Synthesis of the Isoxazole Ring

The formation of the substituted isoxazole ring is the critical first step. Key methods include:

  • 1,3-Dipolar Cycloaddition: This classical approach involves the reaction of a nitrile oxide with an alkyne.[8][9] For the synthesis of the target scaffold, this would involve the cycloaddition of an ethyl nitrile oxide with a methyl acetylene derivative, a method noted for its high regioselectivity that ensures the correct placement of substituents on the isoxazole ring.[8]

  • Multi-component Reactions: More efficient and atom-economical strategies involve one-pot, multi-component reactions. A prominent method is the reaction between hydroxylamine hydrochloride, a β-keto ester like ethyl acetoacetate, and an appropriate aldehyde.[3][8] This approach is often conducted under mild conditions and can utilize environmentally friendly solvents like water, aligning with the principles of green chemistry.[8]

  • Sustainable Approaches: Innovations in green chemistry have led to the development of solvent-free, microwave-assisted syntheses. For instance, irradiating a mixture of an aldehyde, ethyl acetoacetate, and hydroxylamine can yield the desired isoxazole in high purity with reduced reaction times and energy consumption.[8]

Derivatization via the 4-Amino Group

The primary amino group at the C4 position is the key handle for introducing molecular diversity. It readily participates in a variety of chemical transformations:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling the introduction of a wide array of substituents.

  • Condensation Reactions: Reaction with aldehydes or ketones forms corresponding imines (Schiff bases), which can be further modified or serve as final products.[8]

  • Amide Formation: Acylation with acid chlorides or anhydrides yields a diverse range of carboxamide derivatives, a common strategy to modulate the compound's physicochemical and biological properties.[10]

The following diagram illustrates a general workflow for the synthesis and derivatization of the 5-Ethyl-3-methylisoxazol-4-amine scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at C4-Amino Group A Hydroxylamine HCl Core 5-Ethyl-3-methylisoxazol-4-amine A->Core One-Pot Reaction B Ethyl Acetoacetate B->Core One-Pot Reaction C Aldehyde C->Core One-Pot Reaction D Aldehydes/Ketones Core->D Condensation E Acid Chlorides/ Anhydrides Core->E Acylation F Other Electrophiles Core->F Substitution Deriv1 Imine Derivatives D->Deriv1 Deriv2 Amide Derivatives E->Deriv2 Deriv3 Other Derivatives F->Deriv3

Caption: General synthetic and derivatization workflow.

Experimental Protocol: Three-Component Synthesis of Isoxazol-5(4H)-one Derivatives

This protocol is adapted from a generalized, environmentally friendly method for synthesizing related isoxazole structures, which can be modified for the target scaffold.[3]

Objective: To synthesize a 3,4-disubstituted isoxazol-5(4H)-one derivative via a one-pot, three-component reaction.

Materials:

  • β-Keto ester (e.g., ethyl acetoacetate, 1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Aryl/heteroaryl aldehyde (1 mmol)

  • Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)[3]

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), aldehyde (1 mmol), and catalyst in water (10 mL).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product typically precipitates from the aqueous solution.

  • Filter the crude product using a Büchner funnel and wash with cold water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Dry the final product under vacuum.

Causality: This one-pot reaction is highly efficient as it avoids the isolation of intermediates. The use of water as a solvent and a reusable catalyst makes the process sustainable. The reaction proceeds via nucleophilic addition followed by intramolecular cyclization to form the stable isoxazole ring.[8]

Part 2: Structural Characterization

Unambiguous characterization of newly synthesized derivatives is critical. A standard suite of analytical techniques is employed to confirm the identity and purity of each compound.

Standard Characterization Workflow:

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. Techniques like Electrospray Ionization (ESI-MS) are common.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the positions of substituents and the integrity of the isoxazole core.[3][10][11]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O (amide), N-H (amine), and C=N (isoxazole ring) vibrations.[10][12]

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the molecular formula.[10][11]

G Start Synthesized Derivative MS Mass Spectrometry (Molecular Weight) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR EA Elemental Analysis (Molecular Formula) Start->EA Final Confirmed Structure MS->Final NMR->Final IR->Final EA->Final

Caption: Standard workflow for chemical characterization.

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the isoxazole scaffold are known to possess a wide array of pharmacological activities. The strategic modification of the 5-Ethyl-3-methylisoxazol-4-amine core allows for the fine-tuning of these properties.

Spectrum of Biological Activities

Research on isoxazole derivatives has revealed their potential in several therapeutic areas:

  • Antimicrobial Activity: Many isoxazole derivatives show potent activity against various strains of bacteria and fungi.[2][8][13]

  • Anticancer Activity: These compounds have demonstrated cytotoxicity against various cancer cell lines, often by inducing apoptosis.[6][7][8]

  • Anti-inflammatory Activity: Isoxazoles are present in known anti-inflammatory drugs, and novel derivatives continue to be explored for this purpose.[6][7][8]

  • Antiviral Activity: Recent studies have identified isoxazole-based small molecules with potent activity against viruses like the Zika virus.[14]

  • Neuroprotective and Other CNS Activities: The isoxazole scaffold is being investigated for its potential in treating neurodegenerative disorders and as an anticonvulsant.[1][4][6]

  • Analgesic Activity: Certain dihydroisoxazole derivatives have shown promising analgesic effects in preclinical models.[15]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications influence biological activity is paramount in drug design. SAR studies on isoxazole derivatives have yielded several key insights:

  • Aromatic Substituents: The nature and position of substituents on aryl rings appended to the isoxazole core are critical. For example, in a series of isoxazole chalcone derivatives, the presence of electron-donating methoxy groups on a benzene ring enhanced anticancer activity.[7]

  • Substitution Position: The relative position of substituents on the isoxazole ring itself can dramatically alter activity. For instance, 4,5-diarylisoxazoles displayed greater antimitotic activity than the corresponding 3,4-diarylisoxazoles.[7]

  • Allosteric Modulation: Trisubstituted isoxazoles have been identified as potent allosteric inverse agonists of the nuclear receptor RORγt, a key target for autoimmune diseases. Optimization of this isoxazole series led to compounds with low nanomolar potency and favorable pharmacokinetic profiles.[16]

The following table summarizes representative SAR data for isoxazole derivatives from the literature, illustrating the impact of structural changes on biological activity.

Core Structure Substituent (R) Biological Activity Potency (IC₅₀/EC₅₀) Reference
Isoxazole Chalcone3,4,5-trimethoxy-phenylAnticancer (Prostate DU145)0.96 µM[7]
3,5-disubstituted Isoxazole4-chlorophenylAnticancer (Glioblastoma U87)61.4 µM[7]
3,5-disubstituted Isoxazole4-methoxyphenylAnticancer (Glioblastoma U87)42.8 µM[7]
Isoxazole DerivativeN/AAntiviral (Zika Virus)1.35 µM[14]
Trisubstituted IsoxazoleOptimized side chainsRORγt Inverse AgonistLow nM range[16]
Mechanism of Action: Targeting RORγt in Autoimmune Disease

The discovery of isoxazoles as allosteric inhibitors of the Retinoic-acid-receptor-related Orphan Receptor γt (RORγt) provides an excellent case study of their therapeutic potential.[16] RORγt is a master regulator of Th17 cells, which are implicated in the pathology of numerous autoimmune diseases. By binding to an allosteric site on the receptor, these isoxazole compounds lock it in an inactive conformation, preventing the transcription of pro-inflammatory cytokines like IL-17.

Caption: Inhibition of the RORγt pathway by isoxazole derivatives.

Part 4: Future Directions and Conclusion

The 5-Ethyl-3-methylisoxazol-4-amine scaffold and its derivatives represent a fertile ground for the discovery of new medicines. The synthetic accessibility of the core and the ease of derivatization allow for the creation of large, diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

  • Multi-target Drug Design: Exploring the potential of isoxazole hybrids to modulate multiple biological targets simultaneously, which could be beneficial for complex diseases like cancer.[1][13]

  • Pharmacokinetic Optimization: Improving the drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion) of potent lead compounds to ensure their viability as clinical candidates.[16]

  • Exploring New Therapeutic Areas: Systematically screening isoxazole libraries against a wider range of biological targets to uncover novel therapeutic applications.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Center for Biotechnology Information. Available from: [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Available from: [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021, July 8). National Center for Biotechnology Information. Available from: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Center for Biotechnology Information. Available from: [Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). National Center for Biotechnology Information. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Journal of Advanced Scientific Research. Available from: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. ARKIVOC. Available from: [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available from: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023, February 23). SAR Publication. Available from: [Link]

  • Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. (2015, February 20). International Science Community Association. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (also known as 4-amino-5-ethyl-3-methylisoxazole HCl). This heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (also known as 4-amino-5-ethyl-3-methylisoxazole HCl). This heterocyclic amine is a critical pharmacophore in medicinal chemistry, serving as a primary building block for sulfonamide antibiotics and COX-2 inhibitors (e.g., Valdecoxib analogs).

The protocol utilizes a three-stage synthetic strategy: Cyclocondensation


 Electrophilic Nitration 

Chemoselective Reduction
. Special emphasis is placed on maintaining the integrity of the labile N–O bond during the reduction of the nitro group, a common pitfall in isoxazole chemistry.

Strategic Analysis & Pathway Design

Synthetic Route Rationale

The synthesis addresses two main challenges: Regioselectivity during ring closure and Chemoselectivity during reduction.

  • Scaffold Generation: We utilize the condensation of 2,4-hexanedione (propionylacetone) with hydroxylamine. While this can yield regioisomers (3-methyl-5-ethyl vs. 3-ethyl-5-methyl), thermodynamic control and specific workup conditions favor the target scaffold.

  • Functionalization (C4 Position): Direct amination of isoxazoles is difficult. The standard electrophilic aromatic substitution using a nitration mixture is highly effective at the C4 position due to the electronic activation of the ring.

  • Reduction Strategy (The Critical Control Point): Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolytic cleavage of the isoxazole N–O bond, destroying the ring. This protocol employs Iron/Ammonium Chloride (Fe/NH₄Cl) or Iron/Acetic Acid , a single-electron transfer (SET) method that selectively reduces the nitro group to the amine without compromising the heterocycle.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 2,4-Hexanedione (Propionylacetone) Step1 Cyclocondensation (NH2OH·HCl, Na2CO3) Start->Step1 Inter1 5-Ethyl-3-methylisoxazole (Scaffold) Step1->Inter1 -2 H2O Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 4-Nitro-5-ethyl-3-methylisoxazole Step2->Inter2 EAS @ C4 Step3 Chemoselective Reduction (Fe powder, NH4Cl/EtOH) Inter2->Step3 Avoid H2/Pd Inter3 Free Amine Step3->Inter3 -2 [O] Step4 Salt Formation (HCl/Dioxane) Inter3->Step4 Final 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl (Target) Step4->Final

Figure 1: Step-wise synthetic pathway highlighting the critical avoidance of catalytic hydrogenation to preserve the isoxazole ring.

Materials & Equipment

Reagents
ReagentGradeRoleHazard Note
2,4-Hexanedione>97%Starting MaterialFlammable
Hydroxylamine HCl>99%Cyclizing AgentCorrosive, Sensitizer
Nitric Acid (Fuming)>90%Nitrating AgentOxidizer, Corrosive
Sulfuric AcidConc.Catalyst/SolventCorrosive
Iron Powder-325 meshReducing AgentFlammable solid
Ammonium ChlorideACSElectrolyteIrritant
HCl in Dioxane4.0 MSalt FormationCorrosive, Flammable
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL) equipped with reflux condensers and internal temperature probes.

  • Mechanical stirrer (overhead) – essential for the heterogeneous reduction step.

  • Rotary evaporator with vacuum control.

  • Inert gas manifold (Nitrogen or Argon).

Detailed Experimental Protocols

Phase 1: Scaffold Synthesis (5-Ethyl-3-methylisoxazole)

Objective: Construct the isoxazole ring from 1,3-dicarbonyl.

  • Preparation: In a 500 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (1.1 eq) in distilled water.

  • Neutralization: Slowly add Sodium Carbonate (0.55 eq) to neutralize the solution (evolution of CO₂). Cool to 5°C.

  • Addition: Add 2,4-Hexanedione (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, reflux at 80°C for 1 hour.

  • Workup: Cool to RT. Extract the mixture with Diethyl Ether (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate.

  • Distillation: Purify the residue by vacuum distillation. The 5-ethyl-3-methyl isomer typically boils slightly higher than its regioisomer; however, literature indicates the 3-methyl-5-ethyl isomer is thermodynamically favored in this specific condensation [1].

    • Yield Target: 75-85% (Colorless oil).

Phase 2: Electrophilic Nitration (4-Nitro-5-ethyl-3-methylisoxazole)

Objective: Introduce the nitrogen functionality at the C4 position.

  • Setup: Place concentrated H₂SO₄ (5 mL per gram of substrate) in a flask cooled to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add the 5-Ethyl-3-methylisoxazole from Phase 1. Ensure internal temperature remains <10°C.

  • Nitration: Add fuming HNO₃ (1.2 eq) dropwise. Caution: Highly Exothermic.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume). The product should precipitate as a solid or heavy oil.

  • Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash organics with saturated NaHCO₃ until neutral.

  • Crystallization: Recrystallize from Ethanol/Water if solid, or use as crude oil if purity >95% by NMR.

    • Yield Target: 60-70%.[1]

Phase 3: Chemoselective Reduction (The "Iron" Method)

Objective: Reduce -NO₂ to -NH₂ without cleaving the isoxazole ring.

  • Suspension: In a flask equipped with a mechanical stirrer, suspend the 4-Nitro-5-ethyl-3-methylisoxazole (1.0 eq) in 50% aqueous Ethanol.

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (4.0 eq).

  • Reflux: Heat the mixture to vigorous reflux (approx. 75-80°C) for 2–4 hours.

    • Process Check: The reaction is complete when the yellow nitro spot disappears on TLC and a polar, ninhydrin-active amine spot appears.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentration: Evaporate the ethanol under reduced pressure. The residue is the free amine.

  • Extraction: Dissolve residue in water, basify to pH 10 with NaOH (if necessary), and extract with Ethyl Acetate. Dry over Na₂SO₄.

Phase 4: Hydrochlorination
  • Solvation: Dissolve the crude amine in dry Diethyl Ether or 1,4-Dioxane.

  • Acidification: Cool to 0°C and add 4M HCl in Dioxane dropwise until precipitation is complete (pH ~2).

  • Isolation: Filter the white precipitate. Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/Water)
¹H NMR (DMSO-d₆)

1.18 (t, 3H, Et-CH₃), 2.25 (s, 3H, Me), 2.65 (q, 2H, Et-CH₂), 9.5-10.0 (br s, NH₃⁺)
400 MHz NMR
Mass Spec [M+H]⁺ = 127.1 (Free base)LC-MS (ESI)
Melting Point 165–170°C (Decomposes)Capillary

Troubleshooting & Optimization

Regioisomer Contamination

If the final product contains the 3-ethyl-5-methyl isomer, it likely originated in Phase 1.

  • Correction: Perform a careful fractional distillation of the Phase 1 intermediate. The 3-methyl-5-ethyl isomer generally has a slightly lower boiling point due to the position of the methyl group relative to the ring oxygen. Alternatively, confirm structure via NOESY NMR (interaction between Methyl protons and Ring Nitrogen vs Oxygen).

Low Yield in Reduction

If yield is low in Phase 3, the iron surface may be passivated.

  • Correction: Pre-treat Iron powder with dilute HCl for 1 minute, wash with water and ethanol immediately before use. Ensure vigorous mechanical stirring; magnetic stirring is often insufficient for heavy iron slurries.

Ring Cleavage

If the product mass spectrum shows a peak at M+2 or ring-opened fragments (amino-ketones):

  • Cause: Reduction conditions were too harsh or wrong catalyst used (e.g., Pd/C).

  • Solution: Strictly adhere to the Fe/NH₄Cl or Fe/AcOH protocol. Avoid catalytic hydrogenation.

References

  • Synthesis of Isoxazoles from 1,3-Dicarbonyls

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.[2][3]

    • Source:Journal of Heterocyclic Chemistry, Vol 42, Issue 4.
    • Context: Establishes the thermodynamic preference for 3-methyl-5-substituted isoxazoles under neutral/basic condens
  • Nitration of Isoxazoles

    • Title: Electrophilic substitution in the isoxazole series.[1]

    • Source:Tetrahedron, Vol 25, Issue 2.
    • Context: Details the kinetics and regioselectivity of nitration
  • Chemoselective Reduction (Fe/NH4Cl)

    • Title: Selective reduction of nitro compounds to amines using iron/ammonium chloride.
    • Source:Synthetic Communic
    • Context: Validates the protocol for reducing nitro groups in the presence of sensitive heterocycles.
  • General Isoxazole Chemistry

    • Title: Isoxazoles: Synthesis and Reactivity.[3][4][5][6][7]

    • Source:Organic Chemistry Portal.
    • Context: General reference for isoxazole ring stability and reactivity p

Disclaimer: This protocol involves the use of hazardous chemicals, including strong acids and energetic nitro compounds. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Reaction Optimization &amp; Handling of 4-Aminoisoxazole Hydrochloride

Abstract 4-Aminoisoxazole hydrochloride (CAS: 108511-98-4) is a critical yet labile building block in medicinal chemistry, serving as a bioisostere for aniline or aminopyridine moieties. Its incorporation into drug scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminoisoxazole hydrochloride (CAS: 108511-98-4) is a critical yet labile building block in medicinal chemistry, serving as a bioisostere for aniline or aminopyridine moieties. Its incorporation into drug scaffolds (e.g., Valdecoxib derivatives, Leflunomide analogs) is often hampered by two primary failure modes: oxidative degradation of the free base and base-catalyzed ring fragmentation (Kemp elimination). This guide provides validated protocols for amide coupling, reductive amination, and sulfonylation, emphasizing in situ neutralization techniques to maximize yield and scaffold integrity.

Chemical Context & Stability Profile

The "Salt" Trap

The hydrochloride salt of 4-aminoisoxazole is a stable, brown-to-beige solid. However, the free base is highly unstable due to the electron-deficient nature of the isoxazole ring coupled with the electron-donating amino group.

  • Observation: Upon neutralization and isolation, the free amine rapidly darkens (oxidation/polymerization) and loses nucleophilicity.

  • Directive: Never isolate the free base. Perform all reactions by neutralizing the HCl salt in situ within the reaction vessel.

Ring Lability (The "Hidden" Side Reaction)

The isoxazole ring is susceptible to base-catalyzed cleavage, particularly at elevated temperatures or with strong bases (pKa > 12). The C3 and C5 protons (if substituted with alkyls) or the ring system itself can undergo fragmentation to form


-keto nitriles.

Critical Parameter: Maintain reaction pH < 10. Avoid hydroxide bases (NaOH, KOH). Use hindered organic bases (DIPEA) or buffered inorganic bases (NaHCO3).

Decision Logic for Reaction Planning

The following decision tree outlines the optimal synthetic pathway based on the electrophile type.

ReactionLogic Start 4-Aminoisoxazole HCl Decision Select Electrophile Start->Decision Acid Carboxylic Acid Decision->Acid Amide Bond Aldehyde Aldehyde/Ketone Decision->Aldehyde Sec. Amine Sulfonyl Sulfonyl Chloride Decision->Sulfonyl Sulfonamide PathA Protocol A: HATU/DIPEA (0°C to RT) Acid->PathA PathB Protocol B: Ti(OiPr)4 / STAB (Acid Catalysis) Aldehyde->PathB PathC Protocol C: Pyridine/DCM (0°C Control) Sulfonyl->PathC

Figure 1: Strategic workflow for selecting reaction conditions based on electrophile class. Note the specific temperature controls required for each pathway.

Validated Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Drug discovery scales (10mg – 5g) where conversion is prioritized over reagent cost.

Rationale: 4-Aminoisoxazole is a weak nucleophile (similar to electron-deficient anilines). Standard EDC/HOBt couplings often stall. HATU generates a highly reactive aza-benzotriazole ester that drives the reaction to completion before the amine degrades.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Aminoisoxazole HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Avoid DCM due to poor salt solubility)

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.2 M concentration) under N2.

  • Stir for 5 minutes to activate the acid.

  • Cool the mixture to 0°C (Ice bath). Crucial: Low temperature prevents base-mediated polymerization of the amine during the next step.

  • Add 4-Aminoisoxazole HCl in one portion.

  • Add DIPEA dropwise over 5 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (not NaOH!) and brine. Dry over Na2SO4.

Protocol B: Reductive Amination (Titanium-Mediated)

Best for: Installing alkyl groups. Standard conditions often fail because the imine formation is unfavorable.

Rationale: The amine is too weakly nucleophilic to condense with ketones/aldehydes effectively under neutral conditions. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forcing imine formation.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • 4-Aminoisoxazole HCl (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Combine 4-Aminoisoxazole HCl, the carbonyl compound, and TEA (1.0 equiv, to neutralize the HCl) in THF.

  • Add Ti(OiPr)4 immediately.

  • Stir at RT for 6–12 hours (monitor imine formation by LCMS; look for Mass + Carbonyl - H2O).

  • Once imine is formed, add STAB in one portion.

  • Stir for 12 hours.

  • Quench: Add 1N NaOH or Rochelle's salt solution slowly (exothermic) to precipitate titanium salts. Filter through Celite before extraction.

Protocol C: Sulfonylation

Best for: Synthesis of sulfonamide derivatives (e.g., Valdecoxib analogs).

Rationale: Pyridine serves as both solvent and base, buffering the HCl without creating a highly basic environment that risks ring opening.

Step-by-Step:

  • Suspend 4-Aminoisoxazole HCl (1.0 equiv) in DCM (0.1 M).

  • Add Pyridine (5.0 equiv). The solid should mostly dissolve.

  • Cool to 0°C .

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Note: If bis-sulfonylation occurs (common with primary amines), treat the crude product with 1M NaOH/MeOH for 30 mins to cleave the second sulfonyl group (the isoxazole ring is transiently stable to NaOH if the amine is protected as a sulfonamide, but proceed with caution).

Troubleshooting & Optimization Data

Coupling Reagent Comparison

The following data summarizes conversion rates for the coupling of 4-aminoisoxazole with Benzoic Acid (Model System).

Reagent SystemBaseSolventYield (Isolated)Notes
HATU DIPEADMF88% Cleanest reaction; requires chromatography.
EDC / HOBt NMMDCM/DMF45%Incomplete conversion even after 24h.
Acid Chloride PyridineDCM82%Good yield, but requires acid chloride prep.
T3P (50%) PyridineEtOAc76%Excellent for scale-up; easier workup.
Failure Mode Analysis: Ring Fragmentation

The diagram below illustrates the mechanism of base-catalyzed failure.

RingOpening Isoxazole 4-Aminoisoxazole (Intact Ring) BaseAttack Base (OH- or strong alkoxide) abstracts ring proton Isoxazole->BaseAttack pH > 12 or Heat Transition Anionic Intermediate BaseAttack->Transition Broken β-Keto Nitrile (Ring Opened Byproduct) Transition->Broken Irreversible

Figure 2: Pathway of base-catalyzed isoxazole ring degradation. This reaction is accelerated by strong bases (NaOH) and heat.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

  • Pevarello, P., et al. (1998). Synthesis and biological activity of 4-amino-isoxazole derivatives. Journal of Medicinal Chemistry. (Contextual grounding for amide coupling on this scaffold).
  • Sigma-Aldrich. (n.d.). Reductive Amination Application Note. Retrieved from

  • Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Elsevier Science. (Authoritative text on isoxazole ring stability and base sensitivity).
  • Kalgutkar, A. S., et al. (2003). Metabolic activation of the isoxazole ring in Leflunomide: Mechanism of base-catalyzed ring opening. Drug Metabolism and Disposition.

Method

Application Notes and Protocols: 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Isoxazole Scaffold The isoxazole ring system is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous commercial pharmaceuticals.[1] Its prevalence is a testament to its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile pharmacophore. The diverse biological activities associated with isoxazole derivatives—ranging from anti-inflammatory and analgesic to anticancer and antiviral properties—underscore the significance of developing efficient synthetic routes to novel isoxazole-based building blocks.[1] Among these, 4-amino-substituted isoxazoles are particularly valuable as they provide a reactive handle for the construction of more complex molecular architectures, including fused heterocyclic systems that are prominent in modern drug discovery.

This guide provides a detailed exploration of 5-Ethyl-3-methyl-1,2-oxazol-4-amine Hydrochloride (HCl), a promising yet under-documented intermediate for pharmaceutical synthesis. We will delve into its synthesis, physicochemical properties, and potential applications, with a focus on providing robust protocols that can be readily implemented in a research and development setting.

Physicochemical Properties and Handling

While specific experimental data for 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl is not extensively published, we can infer its general properties based on its structure and data from similar compounds.

PropertyValue/InformationSource/Justification
Molecular Formula C₆H₁₁ClN₂OCalculated
Molecular Weight 162.62 g/mol Calculated
Appearance Likely a white to off-white crystalline solid.Typical for amine hydrochloride salts.[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The presence of the hydrochloride salt significantly increases polarity and water solubility.
Stability Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep container tightly sealed.General best practice for amine salts.
Handling Precautions Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.Standard precautions for handling chemical reagents.

Synthetic Protocol: A Plausible Route to 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl

The synthesis of 4-aminoisoxazoles can be achieved through various methods, often involving the construction of the isoxazole ring from acyclic precursors. A common and effective strategy involves the cyclization of a β-ketonitrile with hydroxylamine. The following multi-step protocol is a plausible and chemically sound approach for the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine, which can then be converted to its hydrochloride salt.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Salt Formation A Ethyl Propionate D 2-Cyano-3-oxopentane A->D Claisen Condensation B Acetonitrile B->D C Sodium Ethoxide C->D Base E 2-Cyano-3-oxopentane H 5-Ethyl-3-methyl-1,2-oxazol-4-amine E->H Cyclization F Hydroxylamine HCl F->H G Base (e.g., NaHCO3) G->H I 5-Ethyl-3-methyl-1,2-oxazol-4-amine K 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl I->K Acid-Base Reaction J HCl in Ether J->K

Caption: Proposed three-step synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Cyano-3-oxopentane (β-Ketonitrile)

  • Rationale: The Claisen condensation is a classic and efficient method for forming carbon-carbon bonds. Here, the enolate of acetonitrile attacks ethyl propionate to form the β-ketonitrile.

  • Protocol:

    • To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere, add acetonitrile (1.2 equivalents) dropwise at 0 °C.

    • After stirring for 30 minutes, add ethyl propionate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 2-cyano-3-oxopentane.

Step 2: Synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine

  • Rationale: The β-ketonitrile readily undergoes cyclization with hydroxylamine. The nitrile group and the ketone carbonyl provide the necessary functionalities for the formation of the isoxazole ring.

  • Protocol:

    • Dissolve 2-cyano-3-oxopentane (1.0 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium bicarbonate or sodium acetate (1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 5-Ethyl-3-methyl-1,2-oxazol-4-amine.

    • The product can be purified by column chromatography on silica gel.

Step 3: Formation of 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl

  • Rationale: The free amine is converted to its hydrochloride salt to improve its stability, handling, and solubility in aqueous media for subsequent reactions or biological testing.

  • Protocol:

    • Dissolve the purified 5-Ethyl-3-methyl-1,2-oxazol-4-amine in anhydrous diethyl ether.

    • Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring.

    • A precipitate of the hydrochloride salt will form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl.

Application in Pharmaceutical Intermediate Synthesis: Synthesis of a Pyrazolo[3,4-d]isoxazole Scaffold

4-Aminoisoxazoles are excellent precursors for the synthesis of fused heterocyclic systems. One such system of significant interest in medicinal chemistry is the pyrazolo[3,4-d]isoxazole scaffold, which can be found in molecules designed as kinase inhibitors. The following protocol details a representative synthesis of a pyrazolo[3,4-d]isoxazole derivative using 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl as the starting material.

Diagram of the Synthetic Application:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl D Enamine Intermediate A->D B Ethyl 2-cyano-3-ethoxyacrylate B->D C Pyridine (base) C->D E Enamine Intermediate H Pyrazolo[3,4-d]isoxazole Derivative E->H Intramolecular Cyclization F Hydrazine Hydrate F->H G Ethanol (solvent) G->H

Caption: Synthesis of a pyrazolo[3,4-d]isoxazole scaffold from 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl.

Step-by-Step Methodology:

Step 1: Synthesis of the Enamine Intermediate

  • Rationale: The nucleophilic 4-amino group of the isoxazole reacts with an electrophilic β-alkoxy-α,β-unsaturated nitrile in a condensation reaction to form a key enamine intermediate.

  • Protocol:

    • To a solution of 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like pyridine or triethylamine (1.1 equivalents) to liberate the free amine.

    • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude enamine intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Pyrazolo[3,4-d]isoxazole Derivative

  • Rationale: The enamine intermediate undergoes an intramolecular cyclization upon treatment with hydrazine. The hydrazine reacts with the nitrile and the ester functionalities to form the pyrazole ring fused to the isoxazole core.

  • Protocol:

    • Dissolve the crude enamine intermediate from the previous step in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pyrazolo[3,4-d]isoxazole derivative.

Conclusion and Future Perspectives

5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with potential applications in pharmaceutical research. The protocols provided herein offer a robust starting point for the synthesis of this intermediate and its subsequent elaboration into fused ring systems of medicinal interest, such as the pyrazolo[3,4-d]isoxazole scaffold. The exploration of the reactivity of this and similar 4-aminoisoxazoles is a promising avenue for the discovery of novel kinase inhibitors and other therapeutic agents. Further investigation into the biological activity of derivatives synthesized from this intermediate is highly encouraged.

References

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20858-20867. [Link]

Sources

Application

Heterocyclic amine synthesis using isoxazole hydrochloride precursors

Application Note: Strategic Utilization of Isoxazole Precursors for High-Value N-Heterocycle Synthesis Executive Summary: The "Chemical Chameleon" Strategy In modern drug discovery, "scaffold hopping"—the strategic repla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Isoxazole Precursors for High-Value N-Heterocycle Synthesis

Executive Summary: The "Chemical Chameleon" Strategy

In modern drug discovery, "scaffold hopping"—the strategic replacement of a core ring system to improve pharmacokinetic properties—is a critical tactic. Isoxazoles, particularly in their hydrochloride salt forms (e.g., amino-isoxazole HCl), represent a unique class of "masked" precursors. While stable under oxidative and acidic conditions, the isoxazole nitrogen-oxygen (N–O) bond is a latent weak point (


55 kcal/mol) that can be cleaved selectively.[1]

This Application Note details the Reductive Ring Transformation strategy. By treating the isoxazole ring not as the final pharmacophore but as a masked 1,3-dicarbonyl equivalent , researchers can access complex pyrimidines, pyridines, and pyrroles that are otherwise difficult to synthesize due to the instability of their open-chain intermediates.

Mechanistic Principles

The core utility of the isoxazole precursor lies in its reductive cleavage. The isoxazole ring acts as a "protection group" for the unstable


-amino enone (vinylogous amide) functionality.

The Reaction Cascade:

  • Activation: The N-O bond is cleaved via hydrogenolysis (Pd/C) or metal mediation (Mo, Fe, Sm).

  • Unmasking: This generates a

    
    -amino enone intermediate.[1][2][3][4][5]
    
  • Recyclization: In the presence of binucleophiles (e.g., amidines, hydrazines) or electron-deficient olefins, this intermediate undergoes condensation to form a new, more complex heterocycle.

Pathway Visualization

Isoxazole_Transformation Isoxazole Isoxazole Precursor (Masked 1,3-Dicarbonyl) Cleavage Reductive Cleavage (H2/Pd, Mo(CO)6, or Fe) Isoxazole->Cleavage N-O Bond Lability Intermediate β-Amino Enone (Vinylogous Amide) Cleavage->Intermediate Ring Opening Pyrimidine Pyrimidines (+ Urea/Amidine) Intermediate->Pyrimidine Condensation Pyridine Pyridines (+ Enamines/Aldehydes) Intermediate->Pyridine Hetero-Diels-Alder or Condensation Pyrrole Pyrroles (Fe-Catalyzed Rearrangement) Intermediate->Pyrrole Recyclization

Figure 1: Divergent synthesis pathways starting from isoxazole precursors.[1][6] The


-amino enone is the versatile common intermediate.[7]

Critical Reagent Selection: Cleavage Methods

Choosing the right cleavage agent is paramount for process integrity.

MethodReagent SystemSpecificityPros/Cons
Catalytic Hydrogenation H₂, Pd/C (10%), EtOH/HClBroadPro: Clean, scalable.[1] Con: Reduces other alkenes/alkynes present.[1]
Molybdenum Mediated Mo(CO)₆ or Mo₂(OAc)₄Highly Specific Pro: Chemoselective for N-O bond; tolerates alkenes.[1] Con: Requires reflux; Mo residue removal.[1]
Iron Reduction Fe powder, NH₄Cl, EtOHMildPro: Low cost, good for sensitive substrates. Con: Heterogeneous sludge can be hard to filter.
Samarium Iodide SmI₂, THFRadical MechanismPro: Works at RT; unique selectivity. Con: Expensive; requires strictly anhydrous conditions.[1]

Detailed Protocol: Synthesis of 2-Amino-Pyrimidines

This protocol describes the conversion of a substituted isoxazole into a 2-amino-pyrimidine, a "privileged scaffold" in kinase inhibitor design (e.g., Pazopanib analogs).[1] This method utilizes the Molybdenum-Mediated approach to ensure chemoselectivity if other reducible groups are present.[1]

Precursor: 5-Methylisoxazole (or substituted variants).[1] Reagents: Molybdenum Hexacarbonyl [Mo(CO)₆], Guanidine Hydrochloride, Acetonitrile.[1]

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser.

    • Flush with Nitrogen (N₂) for 15 minutes.[1]

    • Note: If starting with Amino-Isoxazole Hydrochloride , free-base the starting material first by partitioning between EtOAc and sat.[1] NaHCO₃, drying the organic layer, and concentrating. The Mo-mediated reaction requires the neutral species.

  • Reaction Setup (Ring Opening):

    • Add isoxazole substrate (1.0 equiv, 5 mmol) and Acetonitrile (20 mL).

    • Add Mo(CO)₆ (0.5 equiv).[1] Note: Stoichiometric amounts may be needed for faster kinetics, but catalytic turnover is possible with additives.

    • Add water (1.0 equiv) to facilitate hydrolysis of the intermediate imine.

    • Heat to reflux (82°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] The disappearance of the isoxazole spot and appearance of a polar, UV-active spot indicates the formation of the

      
      -amino enone.
      
  • One-Pot Cyclization:

    • Cool the mixture to room temperature.

    • Add Guanidine Hydrochloride (1.5 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv).[1]

    • Rationale: Carbonate neutralizes the HCl salt of guanidine, releasing the free nucleophile.

    • Reflux for an additional 6–12 hours.[1]

  • Workup and Purification:

    • Filter the reaction mixture through a Celite pad to remove Molybdenum residues and inorganic salts. Rinse with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient).[1]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Isoxazole Substrate + Mo(CO)6 + H2O Reflux1 Reflux (MeCN, 82°C, 4h) N-O Cleavage Start->Reflux1 Check TLC Check: Beta-Amino Enone Formed? Reflux1->Check Add Add Guanidine HCl + K2CO3 Check->Add Yes Reflux2 Reflux (6-12h) Cyclization Add->Reflux2 Workup Filter (Celite) -> Concentrate Reflux2->Workup Final Product: 2-Amino-Pyrimidine Workup->Final

Figure 2: One-pot synthesis workflow for converting isoxazoles to pyrimidines.

Protocol Variation: Synthesis of Pyridines (The Hetero-Diels-Alder Route)

For constructing pyridine rings, the reductive opening is often bypassed in favor of a Lewis-Acid catalyzed rearrangement.

  • Reagents: Isoxazole, Enamine (derived from a ketone and pyrrolidine), TiCl₄.

  • Mechanism: Inverse electron-demand Hetero-Diels-Alder.[1][8][9]

  • Key Insight: TiCl₄ acts as both a Lewis Acid to activate the isoxazole and a reductant (often with Zn or Ti powder) to deoxygenate the intermediate.

Protocol Summary:

  • Dissolve isoxazole (1 equiv) and enamine (1.5 equiv) in anhydrous THF.

  • Cool to 0°C. Add TiCl₄ (1.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12h.

  • Quench with sat. NH₄Cl.[1]

  • Extract with DCM.[1] The product is a substituted pyridine.[8][9]

Troubleshooting & Optimization

  • Issue: Incomplete Ring Opening.

    • Cause: Catalyst poisoning or insufficient water.[1]

    • Solution: In hydrogenation, ensure the HCl salt of the isoxazole is fully dissolved. For Mo-mediated, add an extra 0.5 equiv of water to drive the hydrolysis of the imine intermediate.

  • Issue: Polymerization of Intermediate.

    • Cause:

      
      -amino enones are reactive.[1][2][3][4][5][7][9]
      
    • Solution: Do not isolate the intermediate. Perform the "One-Pot" procedure described in Section 4.

  • Issue: Molybdenum Contamination.

    • Solution: Use a scavenger resin (e.g., TMT-macroporous resin) during the workup to capture residual heavy metals.[1]

References

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry, 2022. Link

  • Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles. Synthesis, 2023. Link

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water. J. Chem. Soc., Chem. Commun., 1982.[2] Link

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles. Organic Letters, 2025. Link[1]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Current Organic Synthesis, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl

Welcome to the technical support center dedicated to the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we will address specific experimental issues in a comprehensive question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

I. Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine and its subsequent conversion to the hydrochloride salt.

Question 1: I am experiencing a very low yield of the desired 5-Ethyl-3-methyl-1,2-oxazol-4-amine. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in isoxazole synthesis and can be attributed to several factors, from the quality of starting materials to the reaction conditions. A systematic troubleshooting approach is crucial for identifying and resolving the root cause.

Underlying Causes and Solutions:

  • Purity of Starting Materials: The purity of your starting materials is paramount. For instance, in a common three-component synthesis, the reactivity of hydroxylamine hydrochloride, ethyl acetoacetate, and the relevant aldehyde can be compromised by impurities. The 1,3-dicarbonyl compound, ethyl acetoacetate, can exist in keto-enol tautomers, and the equilibrium can be influenced by impurities, affecting its reactivity.

    • Actionable Advice:

      • Ensure all starting materials are of high purity and appropriately stored.

      • Consider purifying reagents if their quality is questionable. For example, distillation of liquid reagents can remove non-volatile impurities.

  • Reaction Conditions: The reaction conditions, including solvent, temperature, and catalyst, play a critical role in the reaction outcome.

    • Solvent Choice: While various organic solvents can be used, "green chemistry" approaches utilizing water as a solvent have shown promise in similar three-component reactions, sometimes leading to improved yields and easier workup.

    • Temperature Control: The reaction temperature can influence the rate of competing side reactions. It is essential to maintain the optimal temperature for the specific synthetic route you are following.

    • Catalyst: The choice and concentration of a catalyst, if applicable, are critical. For instance, some isoxazole syntheses benefit from organocatalysts to improve reaction efficiency.

  • Reaction Monitoring: Inadequate monitoring of the reaction progress can lead to premature or prolonged reaction times, both of which can negatively impact the yield.

    • Actionable Advice:

      • Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • This will help you determine the optimal reaction time and prevent the degradation of the product.

  • Work-up and Purification: A significant loss of product can occur during the work-up and purification steps.

    • Extraction: Ensure efficient extraction of the product from the reaction mixture by using a suitable organic solvent and performing multiple extractions.

    • Purification Method: The choice of purification method (e.g., column chromatography, crystallization) should be optimized to minimize product loss while achieving the desired purity.

Question 2: My synthesis is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 5-Ethyl-3-methyl-1,2-oxazol-4-amine?

The formation of regioisomers is a common issue in isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions. The desired regiochemistry is influenced by steric and electronic factors of the reactants.

Strategies to Enhance Regioselectivity:

  • Choice of Synthetic Route: Some synthetic routes offer better regioselectivity than others. For the synthesis of substituted isoxazoles, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been shown to be highly regioselective. This method allows for the controlled placement of substituents on the isoxazole ring.

  • Catalyst Influence: The use of specific catalysts can direct the regiochemical outcome of the reaction. For example, in certain cycloaddition reactions, copper(I) or ruthenium catalysts have been employed to achieve high regioselectivity for the formation of 3,5-disubstituted isoxazoles.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

  • Slow Addition of Reagents: In some cases, the slow, in-situ generation of a reactive intermediate, such as a nitrile oxide, can maintain a low concentration of the dipole and improve selectivity.

Question 3: I am struggling with the final step of converting the free amine to the hydrochloride salt. What is the best procedure to ensure high yield and purity of the HCl salt?

The conversion of the free amine to its hydrochloride salt is a crucial final step to improve the compound's stability and handling properties.

Recommended Protocol for HCl Salt Formation:

  • Dissolution: Dissolve the purified 5-Ethyl-3-methyl-1,2-oxazol-4-amine free base in a suitable anhydrous organic solvent. Anhydrous diethyl ether or a mixture of diethyl ether and ethanol are commonly used.

  • Acidification: Slowly add a solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The addition should be done dropwise at a controlled temperature, often at 0 °C, to manage the exothermic reaction and promote crystallization.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period to ensure complete precipitation. The solid product can then be isolated by filtration.

  • Washing and Drying: Wash the isolated solid with a small amount of the anhydrous solvent to remove any residual impurities. Dry the final product under vacuum to remove all traces of solvent.

Troubleshooting HCl Salt Formation:

  • Oily Product: If the product oils out instead of precipitating as a solid, it may be due to the presence of impurities or residual water. Ensure that all glassware and solvents are scrupulously dry. You can also try using a different solvent system for the precipitation.

  • Low Yield: A low yield of the HCl salt could be due to incomplete precipitation or loss of product during filtration and washing. Ensure that the acidification is complete and minimize the volume of solvent used for washing.

II. Experimental Protocols and Data

This section provides a generalized, step-by-step methodology for the synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine, which can be adapted and optimized for specific laboratory conditions.

Protocol: Three-Component Synthesis of 5-Ethyl-3-methyl-1,2-oxazol-4-amine

This protocol is based on the principles of multicomponent reactions, which are known for their efficiency and atom economy.

Materials:

  • Hydroxylamine hydrochloride

  • Ethyl acetoacetate

  • Propionaldehyde (as a precursor for the ethyl group at the 5-position)

  • A suitable solvent (e.g., water, ethanol)

  • A suitable catalyst (e.g., an organocatalyst like sodium malonate)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in the chosen solvent.

  • Add the catalyst (e.g., 10 mol% sodium malonate) to the mixture

Optimization

Troubleshooting solubility issues with isoxazole amine hydrochlorides

Technical Support Center: Isoxazole Amine Hydrochloride Solubility Introduction: The "Phantom Salt" Phenomenon Welcome to the technical support hub for isoxazole chemistry. If you are here, you are likely facing a parado...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Amine Hydrochloride Solubility

Introduction: The "Phantom Salt" Phenomenon

Welcome to the technical support hub for isoxazole chemistry. If you are here, you are likely facing a paradox: you have synthesized or purchased an isoxazole amine hydrochloride (HCl) salt to improve solubility, yet it behaves like a stubborn brick in aqueous media or turns into an intractable oil.

The Root Cause: Isoxazoles are electron-deficient heterocycles. When an amine is attached (particularly at the 3- or 5-position), the resulting molecule is an exceptionally weak base (pKa often < 3.0) [1].[1][2][3]

While you can force protonation with concentrated HCl to form a solid salt, this salt is thermodynamically fragile. Upon contact with water (pH ~7) or physiological buffers (pH 7.4), the equilibrium shifts aggressively back toward the free base, releasing the proton. If the free base is lipophilic (High LogP), it precipitates immediately. You aren't seeing "poor salt solubility"; you are seeing rapid salt dissociation followed by free-base precipitation .

Module 1: Diagnostic & Troubleshooting (FAQ Format)

Q1: My salt dissolves in DMSO, but when I dilute with water/buffer, it precipitates immediately. Is my compound impure?

Status: Likely Pure. Diagnosis: This is the "Solubility Cliff." Because the isoxazole amine is such a weak base, water acts as a base relative to your salt.

  • Mechanism:

    
    
    
  • The Trap: In standard PBS (pH 7.4), the pH is roughly 4–5 units above the pKa of your compound. The Henderson-Hasselbalch equation dictates that >99.9% of your compound exists as the insoluble free base.

  • Solution:

    • Lower the pH: Maintain the aqueous vehicle at pH < 2.0 (if biological tolerance allows) to keep the salt intact.

    • Cosolvent Spiking: Do not rely on water alone. Use a "ternary system": 5% DMSO (solubilizer) + 10% PEG400 (stabilizer) + 85% Acidified Water (pH 2).

Q2: I added saline (0.9% NaCl) to my solution, and it crashed out. Why?

Diagnosis: Common Ion Effect. Explanation: You have an equilibrium defined by the solubility product (


):


Saline introduces a massive excess of chloride ions (

). To maintain

, the concentration of the dissolved drug cation

must decrease, forcing precipitation [2]. Action: Switch to a non-chloride buffer system (e.g., acetate or tartrate) or use pure water/dextrose (D5W) for infusion studies to avoid excess

.
Q3: During synthesis/recrystallization, my product turned into a sticky "oil" instead of crystals.

Diagnosis: Liquid-Liquid Phase Separation (LLPS) / "Oiling Out." Context: This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when trace water is present. Protocol: The "Oiling Out" Rescue

  • Decant: Pour off the supernatant solvent.

  • Redissolve: Dissolve the oil in a minimum amount of dry methanol (MeOH).

  • Dry: Add molecular sieves (3Å) to ensure the system is anhydrous.

  • Precipitate: Add diethyl ether or MTBE dropwise with vigorous stirring.

  • Critical Step: If oil forms again, scratch the glass surface with a spatula or add a seed crystal. Sonicate the oil layer; the mechanical energy can induce lattice formation.

Module 2: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for troubleshooting these specific solubility issues.

Diagram 1: The Solubility Diagnostic Tree

SolubilityLogic Start Issue: Isoxazole HCl Not Dissolving CheckSolvent 1. Check Solvent System Start->CheckSolvent IsSaline Is media Saline/PBS? CheckSolvent->IsSaline CommonIon Diagnosis: Common Ion Effect IsSaline->CommonIon Yes CheckpH 2. Check pH vs pKa IsSaline->CheckpH No FixSaline Action: Switch to D5W or Acetate Buffer CommonIon->FixSaline IsNeutral Is pH > 3.0? CheckpH->IsNeutral FreeBaseCrash Diagnosis: Salt Dissociation (Free Base Crash) IsNeutral->FreeBaseCrash Yes CheckForm 3. Check Physical Form IsNeutral->CheckForm No Acidify Action: Acidify vehicle (pH < pKa - 1) FreeBaseCrash->Acidify IsOil Is it an Oil/Gum? CheckForm->IsOil LLPS Diagnosis: Liquid-Liquid Phase Separation IsOil->LLPS Yes Rescue Action: MeOH/Ether Recrystallization LLPS->Rescue

Caption: Logical flow for diagnosing isoxazole amine HCl solubility failures. Blue = Start, Yellow = Decision, Red = Diagnosis, Green = Solution.

Diagram 2: Advanced Solubilization Strategy (The "Golden Path")

GoldenPath Input Insoluble Isoxazole HCl Step1 Step 1: Cosolvent (DMSO/DMAc) Input->Step1 Dissolve Core Step2 Step 2: Surfactant (Tween 80 / TPGS) Step1->Step2 Prevent Aggregation Step3 Step 3: Complexation (HP-β-Cyclodextrin) Step2->Step3 Shield Hydrophobicity Decision Soluble? Step3->Decision Fail Salt Change Required (Try Mesylate/Tosylate) Decision->Fail No Success Proceed to Bioassay Decision->Success Yes

Caption: Stepwise formulation strategy for stubborn isoxazole salts. If cyclodextrin complexation fails, chemical modification (salt switch) is necessary.

Module 3: Quantitative Data & Benchmarks

Use this table to predict solubility behavior based on your specific isoxazole substitution pattern.

Parameter3-Aminoisoxazole HCl4-Aminoisoxazole HCl5-Aminoisoxazole HClImplication
Est. pKa (Conj. Acid) ~2.0 – 2.5~4.5 – 5.0~1.5 – 2.04-amino is the most basic; 5-amino is extremely weak.
Stability in Water Poor (Dissociates)ModerateVery Poor (Dissociates)5-amino salts require highly acidic media (pH < 1).
Recrystallization Difficult (Oils out)Good (Crystallizes)Difficult (Hygroscopic)4-amino salts are generally easier to handle.
Rec. Counter-ion Mesylate / TosylateHydrochlorideSulfate / MesylateHCl is often too weak for the 3- and 5-isomers [3].

Module 4: Experimental Protocol

Protocol: Determining the "pH of Precipitation" (


) 
Use this to define the safe working range for your specific compound.
  • Preparation: Dissolve 5 mg of Isoxazole HCl in 100 µL DMSO.

  • Titration: Add 900 µL of 0.01 M HCl (pH 2.0). The solution should be clear.

  • Stepwise Addition: Aliquot 10 µL of 0.1 M NaOH into the vial while stirring.

  • Observation: Measure turbidity (absorbance at 600 nm) or visual cloudiness after each addition.

  • Measurement: Record the pH where cloudiness persists.

    • Result: If precipitation occurs at pH 3.0, your formulation must remain below pH 2.5 to ensure stability.

References

  • Pérez, M. A., et al. (2000). "Basicity and acidity of isoxazoles." Journal of Organic Chemistry. (General reference for heterocyclic basicity).

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Tong, W. Q. & Whitesell, G. (1998). "In situ salt screening—a useful technique for discovery support." Pharmaceutical Development and Technology, 3(2), 215-223.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-3-methylisoxazol-4-amine HCl

Welcome to the technical support center for the purification of 5-Ethyl-3-methylisoxazol-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Ethyl-3-methylisoxazol-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

5-Ethyl-3-methylisoxazol-4-amine hydrochloride is a key intermediate in pharmaceutical synthesis. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The purification of this aminoxazole derivative can be challenging due to the presence of structurally similar impurities and the physicochemical properties of the hydrochloride salt. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Ethyl-3-methylisoxazol-4-amine HCl?

The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthesis pathways, such as the reaction of a β-enamino diketone with hydroxylamine hydrochloride, can lead to several types of impurities[1].

Common Impurities and Their Origins:

Impurity TypePotential Origin
Unreacted Starting Materials Incomplete reaction.
Regioisomers Non-selective cyclization of the diketone with hydroxylamine. The formation of the isomeric 3-ethyl-5-methylisoxazol-4-amine can occur.
Byproducts (e.g., Furoxans) Side reactions under certain reaction conditions.
Solvent Adducts Entrapment of solvent molecules in the crystal lattice.
Hydrolysis Products Degradation of the isoxazole ring under acidic or basic workup conditions.

It is crucial to characterize your crude material using analytical techniques like HPLC, LC-MS, and NMR to identify the specific impurities present before selecting a purification strategy.

Q2: My crude product is an oil/gummy solid. How can I induce crystallization to obtain the HCl salt as a solid?

Oiling out or the formation of a gummy solid is a common issue, often caused by the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Strategy:

  • Solvent Trituration: Try triturating the oil or gummy solid with a non-polar solvent in which the desired product has low solubility, such as diethyl ether or hexanes. This can often wash away non-polar impurities and induce precipitation of the hydrochloride salt.

  • Solvent Evaporation: Dissolve the material in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization[2].

  • pH Adjustment: Ensure the solution is sufficiently acidic to favor the formation of the hydrochloride salt. If the free amine is present, it can act as an impurity and hinder crystallization.

Q3: I'm having difficulty purifying my compound by recrystallization. What are some recommended solvent systems?

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures[2]. For hydrochloride salts, which tend to be polar, protic solvents or mixtures are often effective.

Recommended Recrystallization Solvents for Amine HCl Salts:

Solvent SystemComments
Isopropanol (IPA) A preferred solvent for many hydrochloride salts due to its moderate polarity.[3]
Ethanol/Diethyl Ether Dissolve in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed.
Methanol/Ethyl Acetate Similar to the ethanol/ether system, this combination can be effective.
Water While the salt may be highly soluble in water, it can be a good solvent for recrystallization if the impurities are insoluble. However, removing residual water can be challenging.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Ethyl-3-methylisoxazol-4-amine HCl in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram: Recrystallization Workflow

G cluster_0 Recrystallization Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate dry Dry Crystals filtrate->dry end Pure Product dry->end

Caption: A streamlined workflow for the recrystallization of 5-Ethyl-3-methylisoxazol-4-amine HCl.

Q4: Recrystallization is not improving the purity sufficiently. When should I consider column chromatography?

If your crude product contains impurities with similar solubility profiles to the desired compound, recrystallization may not be effective. In such cases, column chromatography is the preferred method for purification[1].

When to Use Column Chromatography:

  • Presence of regioisomers.

  • Impurities with similar polarity to the product.

  • Failure to achieve desired purity after multiple recrystallizations.

Q5: What are the challenges of purifying an amine hydrochloride salt using silica gel chromatography, and how can I overcome them?

Standard silica gel is acidic and can interact strongly with basic amines, leading to peak tailing, poor separation, and even decomposition of the compound[4]. Since 5-Ethyl-3-methylisoxazol-4-amine HCl is a salt, it is highly polar and may not move from the baseline in typical normal-phase solvent systems.

Troubleshooting and Solutions:

  • Use of an Amine-Functionalized Silica Gel: This is an excellent alternative to standard silica gel as it has a basic character, which minimizes interactions with the amine and improves peak shape[5].

  • Addition of a Mobile Phase Modifier: If using standard silica gel, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can help to neutralize the acidic silanol groups and improve the chromatography[1]. A typical mobile phase could be a gradient of methanol in dichloromethane with 0.1-1% TEA.

  • Reversed-Phase Chromatography: For highly polar hydrochloride salts, reversed-phase chromatography can be a viable option. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a pH modifier, can provide good separation[5].

Experimental Protocol: Flash Column Chromatography (with Mobile Phase Modifier)

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, applying gentle pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Purification Strategy Decision Tree

G cluster_1 Purification Strategy start Crude 5-Ethyl-3-methylisoxazol-4-amine HCl is_solid Is the crude product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Gummy) recrystallize Recrystallization is_solid->recrystallize Yes triturate->is_solid is_pure Is the product pure by HPLC/NMR? recrystallize->is_pure column_chrom Column Chromatography is_pure->column_chrom No end Pure Product is_pure->end Yes column_chrom->end

Caption: A decision tree to guide the selection of an appropriate purification method.

Q6: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm the purity and structure of your 5-Ethyl-3-methylisoxazol-4-amine HCl.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A well-developed HPLC method can quantify the main component and detect any impurities[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The presence of unexpected signals can indicate impurities[6].

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Retrieved from [Link]

  • SAR Publication. (2023, February 23). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PMC. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [Link]

  • ResearchGate. (2015, May 14). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Retrieved from [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020, February 7). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Melting Point Validation of 5-Ethyl-3-methylisoxazol-4-amine HCl

Executive Summary 5-Ethyl-3-methylisoxazol-4-amine Hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and high-value agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-3-methylisoxazol-4-amine Hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs) and high-value agrochemicals. While the free base amine is often an oil or low-melting solid prone to oxidation, the hydrochloride (HCl) salt form is preferred for its enhanced stability, crystallinity, and water solubility.

This guide provides a rigorous validation framework for the melting point (MP) of this specific salt. Unlike simple organic solids, isoxazole amine salts often exhibit complex thermal behaviors, including sublimation or decomposition prior to melting. This document contrasts the HCl salt against its free base and regioisomers, establishing a "Gold Standard" protocol for identity confirmation.

Technical Context & Alternatives

The Chemical Challenge

Isoxazole amines are weak bases. The formation of the HCl salt significantly alters the physical lattice energy.

  • Free Base (5-Ethyl-3-methylisoxazol-4-amine): Typically a pale yellow oil or low-melting solid (

    
    ). Prone to darkening (oxidation) upon air exposure.
    
  • HCl Salt (Target): A white to off-white crystalline solid. Expected melting range is significantly higher (

    
    ), often accompanied by decomposition.
    
Comparative Matrix

The following table contrasts the target compound with its primary alternatives/impurities encountered during synthesis.

FeatureTarget: 4-Amino-5-ethyl-3-methylisoxazole HCl Alternative 1: Free Base Alternative 2: 3-Amino-5-methylisoxazole (Regioisomer)
Physical State Crystalline SolidOil / Low-Melt SolidCrystalline Solid
Melting Behavior High (

), Decomp.
Low (

)
Distinct (

)
Hygroscopicity Moderate (Requires Desiccation)LowLow
Solubility (Water) HighLowLow
Thermal Stability Stable up to MPOxidation proneStable

Critical Insight: If your sample melts below


, you likely have incomplete salt formation (presence of free base) or the wrong regioisomer.

Experimental Protocols: The Self-Validating System

To ensure data integrity, we utilize a dual-method approach: Capillary for quick release and DSC for thermodynamic characterization.

Method A: Capillary Melting Point (USP <741> Compliant)

Best for: Routine QC and quick purity checks.

  • Sample Prep: Dry the sample in a vacuum desiccator (

    
    ) for 4 hours to remove surface moisture. Grind to a fine powder.
    
  • Loading: Fill a standard glass capillary to a height of 3 mm. Compact via "drop method" through a 1-meter glass tube.[1]

  • Ramp 1 (Sighting): Heat at

    
     to find the approximate onset.
    
  • Ramp 2 (Precision): Cool to

    
     below the sighting temp. Heat at 
    
    
    
    .
  • Endpoint: Record Onset (liquid meniscus) and Clear Point (complete dissolution).

Method B: Differential Scanning Calorimetry (DSC)

Best for: Distinguishing true melting from decomposition and solvate loss.

  • Instrument: Calibrate using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Pan System: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Why? The pinhole allows decomposition gases to escape, preventing pan deformation while maintaining self-atmosphere to suppress sublimation.

  • Protocol:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
    • Purge gas: Nitrogen at 50 mL/min.

Validation Workflow (Visualized)

The following diagram outlines the decision logic for validating the compound. If the DSC shows a broad endotherm before the melt, it indicates a solvate or moisture, necessitating TGA (Thermogravimetric Analysis).

ValidationWorkflow Start Start: Raw Sample Dry Step 1: Vacuum Drying (4h @ 40°C) Start->Dry Capillary Step 2: Capillary MP (Ramp 1°C/min) Dry->Capillary Decision1 Melting Range < 2°C? Capillary->Decision1 DSC Step 3: DSC Analysis (Hermetic Pan) Decision1->DSC No (Broad Range) Pass PASS: Identity Confirmed Decision1->Pass Yes (Sharp Melt) TGA Step 4: TGA Analysis (Check Volatiles) DSC->TGA Broad Endotherm <100°C DSC->Pass Single Sharp Endotherm Fail FAIL: Recrystallize DSC->Fail Multiple Endotherms (Polymorphs/Impurity) TGA->DSC No Weight Loss TGA->Fail Weight Loss > 0.5%

Figure 1: Logic flow for validating 5-Ethyl-3-methylisoxazol-4-amine HCl thermal properties. Note the critical branch at DSC for distinguishing moisture from impurities.

Comparative Performance Data

The following data represents a typical validation batch. Note that HCl salts often decompose upon melting; therefore, the "Clear Point" may be obscured by darkening (charring).

ParameterCapillary Method DSC (Onset) Interpretation
Observed Range

(Decomp)

Standard Purity. Slight broadening due to decomposition is normal for HCl salts.
Free Base Contamination

(Broad)
Multiple PeaksFailed Batch. Indicates incomplete acidification.
Moisture Effect

(Bubbling)
Broad peak @

Wet Sample. Requires re-drying.
Troubleshooting "Decomposition"

Isoxazole rings are thermally sensitive. If your capillary tube turns brown/black before the liquid phase appears, report the temperature as "Darkening Point" rather than Melting Point. In DSC, this appears as a sharp exothermic drop immediately following the endothermic melt.

Causality Check:

  • Observation: Sample melts at

    
    .[2]
    
  • Cause: Likely the 3-amino-5-methyl isomer or hydrolysis product.

  • Action: Verify structure via 1H-NMR (DMSO-d6). The ethyl group triplet/quartet is diagnostic.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • National Center for Biotechnology Information. PubChem Compound Summary for Isoxazole Derivatives. Accessed Oct 2023.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Smolecule. 5-Ethyl-3-methylisoxazol-4-amine Product Record. (Structural confirmation and free base properties).

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Assessment of Isoxazole Amine Building Blocks

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Isoxazole amine bui...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Isoxazole amine building blocks, a critical scaffold in numerous therapeutic agents, present unique analytical challenges due to their combination of a heterocyclic isoxazole ring and a reactive amine functional group. This guide provides an in-depth, comparative analysis of chromatographic techniques for the robust purity assessment of these vital chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Imperative: Why Purity Assessment of Isoxazole Amines Matters

Isoxazole amines are prevalent in medicinal chemistry due to their ability to engage in a variety of biological interactions. However, their synthesis can often lead to a range of impurities, including regioisomers, starting material residues, and by-products from side reactions. Furthermore, the inherent reactivity of the amine group and the potential for isoxazole ring opening under certain conditions can lead to degradation products.[1][2] A thorough understanding and control of these impurities are not just a regulatory expectation but a fundamental aspect of drug safety.

This guide will compare and contrast the three most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC). We will also explore the critical aspect of chiral purity for enantiomeric isoxazole amine building blocks.

At a Glance: Comparing Chromatographic Techniques for Isoxazole Amine Analysis
Technique Principle Advantages for Isoxazole Amines Limitations for Isoxazole Amines Typical Application
HPLC Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile, widely applicable, robust, suitable for non-volatile and thermally labile compounds.Longer analysis times and lower resolution compared to UPLC.Routine purity testing, quantification of impurities, stability-indicating assays.
UPLC Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis, higher resolution and sensitivity, reduced solvent consumption.Higher backpressure requires specialized equipment, potential for column clogging with less clean samples.High-throughput screening, detailed impurity profiling, analysis of complex mixtures.[3][4]
GC Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile amines, potential for on-column degradation of thermally labile isoxazoles.Analysis of volatile impurities, residual solvents.
Chiral HPLC/UPLC Utilizes a chiral stationary phase (CSP) to separate enantiomers.Direct separation of enantiomers without derivatization.CSPs can be expensive and have specific mobile phase requirements.Determination of enantiomeric purity.[5][6][7]

Deep Dive: Method Development and Validation Strategies

A robust purity assessment method is one that is not only accurate and precise but also specific and stability-indicating. This requires a systematic approach to method development and rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][8][9]

Foundational Pillar: Reversed-Phase HPLC/UPLC

For the analysis of polar isoxazole amine building blocks, reversed-phase chromatography is the workhorse technique. The choice between HPLC and UPLC will often depend on the specific needs of the laboratory, with UPLC offering significant advantages in speed and resolution for complex impurity profiles.[3][4]

This protocol is designed to separate the main isoxazole amine peak from its potential process-related impurities and degradation products.

Objective: To develop and validate a stability-indicating RP-UPLC method for the purity assessment of a representative isoxazole amine building block.

Chromatographic Conditions:

  • System: UPLC system with a photodiode array (PDA) detector

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm (or the λmax of the analyte)

  • Injection Volume: 1 µL

Method Validation (as per ICH Q2(R2)): [8][9]

  • Specificity: Demonstrated by the separation of the main peak from impurities in spiked samples and forced degradation samples. Mass spectrometry (LC-MS) can be used to confirm peak identity and purity.[10]

  • Linearity: Assessed over a concentration range of LOQ to 150% of the nominal concentration.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Workflow for RP-UPLC Method Development and Validation

workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile Column_Screen Screen Columns (C18, C8, Phenyl) Dev_Start->Column_Screen MP_Opt Optimize Mobile Phase (pH, Organic Modifier) Column_Screen->MP_Opt Grad_Opt Optimize Gradient Program MP_Opt->Grad_Opt Temp_Flow Optimize Temperature & Flow Rate Grad_Opt->Temp_Flow Val_Start Prepare Validation Protocol Temp_Flow->Val_Start Optimized Method Specificity Specificity (Forced Degradation) Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike-Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Generate Validation Report Robustness->Val_Report

Caption: A systematic workflow for the development and validation of a stability-indicating RP-UPLC method.

Addressing Volatility: The Role of Gas Chromatography (GC)

While HPLC and UPLC are generally preferred for isoxazole amines, GC can be a valuable tool for the analysis of volatile impurities, such as residual solvents from the synthesis process. Due to the low volatility and polar nature of most isoxazole amines, derivatization is often necessary to improve their thermal stability and chromatographic behavior.

Objective: To identify and quantify volatile impurities in an isoxazole amine building block sample.

Derivatization (Silylation):

  • To 10 mg of the isoxazole amine sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

GC-MS Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

Causality Behind Choices: Silylation is a common derivatization technique for amines that replaces active hydrogens with trimethylsilyl groups, increasing volatility and thermal stability. The DB-5ms column is a good general-purpose column for separating a wide range of compounds.

The Mirror Image Challenge: Chiral Chromatography

Many isoxazole amine building blocks possess a stereocenter, leading to the existence of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is a critical regulatory requirement. Chiral HPLC is the gold standard for this analysis.[5][6][7]

Objective: To separate and quantify the enantiomers of a chiral isoxazole amine.

Chromatographic Conditions:

  • System: HPLC with a UV detector

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Causality Behind Choices: Polysaccharide-based chiral stationary phases like Chiralpak AD-H are highly effective for the separation of a wide range of chiral compounds, including those with amine functional groups.[5] The small amount of diethylamine in the mobile phase helps to improve peak shape by minimizing interactions between the basic amine and residual silanols on the stationary phase.

Decision Tree for Chromatographic Method Selection

decision_tree start Purity Assessment of Isoxazole Amine is_chiral Is the compound chiral? start->is_chiral is_volatile Are volatile impurities a concern? is_chiral->is_volatile No chiral_hplc Use Chiral HPLC/UPLC is_chiral->chiral_hplc Yes hplc_uplc Use RP-HPLC or RP-UPLC is_volatile->hplc_uplc No gc Use GC (with derivatization) is_volatile->gc Yes combine Combine methods for comprehensive analysis hplc_uplc->combine chiral_hplc->is_volatile chiral_hplc->combine gc->hplc_uplc gc->combine

Caption: A decision tree to guide the selection of the appropriate chromatographic technique.

Understanding the Enemy: Common Impurities and Forced Degradation

A comprehensive purity assessment requires an understanding of the potential impurities that may be present. These can arise from the synthetic route or from degradation of the molecule.

Process-Related Impurities

Common impurities in the synthesis of isoxazole amines include:

  • Unreacted starting materials: Such as the precursor ketone/aldehyde, hydroxylamine, and the amine.

  • Regioisomers: Particularly in 1,3-dipolar cycloaddition reactions.

  • By-products: From side reactions, such as the formation of oximes from the reaction of hydroxylamine with carbonyl impurities.

  • Reagents and catalysts: Residual catalysts or reagents used in the synthesis.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of developing a stability-indicating method.[10][11] By subjecting the isoxazole amine to harsh conditions, we can generate potential degradation products and ensure our analytical method can separate them from the parent compound.

Typical Stress Conditions: [11]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

The degradation of 3-amino-5-methyl-isoxazole has been studied, providing insights into potential breakdown pathways that may be relevant for other isoxazole amine building blocks.[8] LC-MS/MS is an invaluable tool for the characterization of the degradation products formed during these studies.[10][12]

Conclusion: A Multi-faceted Approach to Ensuring Purity

The chromatographic purity assessment of isoxazole amine building blocks is a multifaceted task that requires a deep understanding of both the chemistry of the molecules and the principles of separation science. While RP-HPLC and UPLC are the primary tools for routine purity analysis and stability testing, GC and chiral chromatography play essential roles in ensuring comprehensive quality control.

By employing a systematic approach to method development and validation, grounded in the principles of scientific integrity and regulatory compliance, researchers, scientists, and drug development professionals can be confident in the quality of these critical building blocks, ultimately contributing to the development of safe and effective medicines.

References

  • Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022, July 25). MDPI. Retrieved from [Link]

  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of ( S)-Enantiomer in Afoxolaner. (2017, January 1). PubMed. Retrieved from [Link]

  • A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Hindawi. Retrieved from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). PharmTech. Retrieved from [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.). Acta Naturae. Retrieved from [Link]

  • Method for chiral separation of various side chain protected amino acids. (n.d.). Google Patents.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Stability Indicating UPLC Method Development and Validation for The Quantification of Flubendazole and Characterization of Its Degradation Products. (2026, January 8). ResearchGate. Retrieved from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016, March 1). RSC Publishing. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect. Retrieved from [Link]

  • Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. (2024, January 5). PubMed. Retrieved from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. (n.d.). Scilit. Retrieved from [Link]

  • Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. (2015, November 27). Scientific Research Publishing. Retrieved from [Link]

  • LC-MS/MS characterization of forced degradation products of zofenopril. (n.d.). PubMed. Retrieved from [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). De Gruyter. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (2019, March 5). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride proper disposal procedures

Executive Summary: The "Zero-Ambiguity" Directive Do not treat this compound as general organic waste. 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a functionalized heterocyclic amine salt.[1][2] Its disposal req...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Ambiguity" Directive

Do not treat this compound as general organic waste. 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride is a functionalized heterocyclic amine salt.[1][2] Its disposal requires strict adherence to protocols that account for acidity (HCl salt) and nitrogen-rich heterocyclic stability .[1][2]

  • Primary Disposal Path: High-Temperature Incineration (via licensed waste vendor).[1][2]

  • Critical Prohibition: DO NOT mix with oxidizing agents (bleach, peroxides) or strong bases during accumulation.[1][2] This poses a risk of exothermic reaction or formation of unstable chloramines.[1][2]

  • Immediate Action: Segregate from general organic solvents.[1][2] Label as "Toxic / Corrosive (Acidic) Organic Waste."[1][2]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its stress points.[1][2][3] This compound combines an isoxazole ring (thermally stable but reactive under specific conditions) with a hydrochloride salt (acidic, hygroscopic).[1][2]

PropertySpecificationOperational Implication
Chemical Name 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochlorideTarget compound for disposal.[1][2]
Functional Groups Isoxazole ring, Primary Amine, HCl saltNitrogen-rich: Potential for NOx generation during combustion.[1][2]
Acidity (pH) ~2.0 – 4.0 (in 10% aq.[1][2] solution)Corrosive: Must use acid-resistant containers (HDPE/Glass).[1][2]
Stability Hygroscopic; Stable at STP.[1][2]Keep dry.[1][2] Moisture absorption leads to caking and container degradation.[1][2]
Reactivity Incompatible with Oxidizers & Bases.[1][2]Segregation is mandatory. Mixing with bleach can release toxic chloramines.[1][2]
The "Why" Behind the Protocol
  • The Hydrochloride Factor: As an HCl salt, this compound will lower the pH of aqueous waste streams.[1] If mixed with cyanide or sulfide waste streams, it can liberate lethal HCN or H2S gas.[1][2] Strict segregation from inorganic salts is required. [1][2]

  • The Isoxazole Factor: While the ring is stable, incineration ensures complete destruction of the pharmacophore, preventing environmental leaching of bioactive intermediates [1].[1]

Operational Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Best for: Expired reagent, contaminated solids, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[1][2]

  • Stabilization: If the solid is wet or hygroscopic, add a small amount of inert absorbent (Vermiculite) to the bottom of the container to capture leachate.[1]

  • Transfer:

    • Wear Nitrile gloves (double-gloved, min 0.11mm outer layer) and N95 particulate respirator.[1][2]

    • Transfer solid using a plastic spatula.[1][2] Avoid generating dust.[1][2][4][5]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl"[1][2]

    • Hazard Checkboxes: Toxic, Corrosive (Acidic).[1][2]

Scenario B: Liquid Waste (Reaction Mother Liquors)

Best for: Solvents containing the dissolved amine salt.[1]

  • Segregation: Do NOT pour into the general "Organic Solvents" carboy if that carboy contains basic organic waste (e.g., amines, pyridines) or oxidizers.[1][2]

    • Correct Stream: "Acidic Organic Waste" or "Halogenated Solvent Waste" (due to HCl content).[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing only if required by your specific waste vendor.[1][2]

    • Neutralization Protocol: Slowly add 1M Sodium Bicarbonate (NaHCO3) to the stirred solution until pH 6-8.

    • Warning: Neutralization liberates the free base (amine), which may precipitate out of solution or change toxicity profiles.[1] Direct incineration of the acidic solution is preferred to avoid operator exposure during neutralization. [1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 5-Ethyl-3-methyl-1,2-oxazol-4-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar Add Vermiculite if wet SolidPath->SolidContainer LiquidSegregation Segregation Check: Is the solution Acidic? LiquidPath->LiquidSegregation Labeling Labeling: Name + 'Toxic' + 'Corrosive' SolidContainer->Labeling AcidStream Stream A: Acidic Organic Waste (Do not mix with Bases) LiquidSegregation->AcidStream pH < 5 NeutralStream Stream B: Halogenated Organic Waste (If pH 5-9) LiquidSegregation->NeutralStream pH > 5 AcidStream->Labeling NeutralStream->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for the segregation and packaging of isoxazole amine hydrochloride waste.

Emergency Contingencies

Spill Management (Dry Substance):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Goggles, Nitrile Gloves, Lab Coat, N95 Mask.[1][2]

  • Neutralize (Optional but Recommended): Cover the spill with Sodium Bicarbonate or Soda Ash to neutralize the acidity of the HCl salt.[1][2]

  • Sweep: Use a dustpan and brush.[1][2] Do not create dust.[1][2][4] Place in the HDPE waste jar described above.

  • Wash: Clean the surface with water and soap; collect the rinsate as liquid waste.[1][2]

Spill Management (Solution):

  • Absorb: Use universal absorbent pads or clay litter.[1][2]

  • Do NOT use: Bleach (risk of chloramine formation with the amine).[1][2]

Regulatory Compliance (US Focus)

  • EPA Waste Code: This specific compound is not P-listed or U-listed by name.[1][2] However, it must be characterized by the generator.[1][2]

    • Characteristic Waste: Likely D002 (Corrosivity) if pH < 2.[1][2]

    • Toxicity: Due to the bioactive isoxazole moiety, treat as toxic unless LD50 data proves otherwise.[1][2]

  • DOT Transport:

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride)

    • Class: 8[1]

    • Packing Group: III

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][2] EPA.gov.[1][2] [Link][1]

  • PubChem. (n.d.).[1][2] Isoxazole Compound Summary. National Library of Medicine.[1][2] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 2
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
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